

Application Notes and Protocols for Z-Lys-OBzl Benzenesulfonate in Peptide Synthesis

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Compound of Interest

Compound Name: *Z-Lys-obzl benzenesulfonate*

Cat. No.: *B554315*

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Introduction

Z-Lys-OBzl benzenesulfonate is a valuable building block in peptide synthesis. It is a derivative of the amino acid L-lysine where the α -amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a benzyl ester (OBzl). The benzenesulfonate salt form enhances the compound's stability and handling properties. This protected amino acid is particularly useful in solution-phase peptide synthesis for the controlled incorporation of lysine residues into a peptide chain. These application notes provide detailed protocols for the use of **Z-Lys-OBzl benzenesulfonate** in peptide coupling reactions and subsequent deprotection steps.

Chemical Properties

Property	Value
CAS Number	68973-36-4
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄ · C ₆ H ₆ O ₃ S
Molecular Weight	528.6 g/mol
Appearance	White to off-white solid
Purity	≥98%
Storage	Store at -20°C for long-term stability. [1]

Applications

Z-Lys-OBzl benzenesulfonate serves as a key intermediate in the synthesis of various peptides and complex molecules:

- Peptide Synthesis: It is a fundamental building block for introducing lysine residues into peptide sequences during solution-phase synthesis.
- Synthesis of Glucosepane: This compound has been utilized in the total synthesis of glucosepane, a complex protein cross-link implicated in diabetes and aging.[\[2\]](#)[\[3\]](#)
- Biochemical Reagents: It can be used as a reference compound in biochemical assays, particularly in studies related to succinylated proteins.

Experimental Protocols

Peptide Coupling Reaction: Synthesis of a Dipeptide

This protocol describes a general procedure for the coupling of **Z-Lys-OBzl benzenesulfonate** with another amino acid ester (e.g., Glycine methyl ester hydrochloride) to form a dipeptide.

Materials:

- **Z-Lys-OBzl benzenesulfonate**
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBT)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- 1 M aqueous hydrochloric acid (HCl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Free Amine Preparation: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 equivalents) dropwise and stir for 30 minutes at 0°C to neutralize the hydrochloride salt and generate the free amine.
- Activation of Carboxylic Acid: In a separate flask, dissolve **Z-Lys-OBzI benzenesulfonate** (1.0 equivalent) and HOBT (1.1 equivalents) in anhydrous DCM.
- Coupling: To the solution from step 2, add the free amine solution from step 1. Cool the resulting mixture to 0°C. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
- Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
- Work-up:
 - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

- Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
- Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected dipeptide (Z-Lys-Gly-OMe OBzl).

Quantitative Data (Representative):

Reactant/Product	Molecular Weight (g/mol)	Equivalents	Typical Yield (%)
Z-Lys-OBzl benzenesulfonate	528.6	1.0	-
H-Gly-OMe·HCl	125.56	1.0	-
DCC	206.33	1.1	-
HOEt	135.12	1.1	-
TEA	101.19	1.1	-
Z-Lys(Z)-Gly-OMe	457.51	-	85-95

Deprotection of Z and OBzl Groups

The benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups can be removed simultaneously or selectively.

This method is a mild and efficient way to remove both the Z and OBzl groups.

Materials:

- Protected peptide (e.g., Z-Lys-Gly-OMe OBzl)

- 10% Palladium on carbon (Pd/C)
- Formic acid or Ammonium formate
- Methanol (MeOH)
- Celite®

Procedure:

- Dissolve the protected peptide in methanol.
- Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).
- Add formic acid or ammonium formate (as a hydrogen donor) to the mixture.[4][5]
- Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
- Wash the Celite® pad with methanol.
- Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the deprotected dipeptide.

Quantitative Data (Representative):

Parameter	Value
Reaction Time	1-4 hours
Temperature	Room Temperature
Typical Yield	>90%[4]

This is a harsher method suitable for peptides that are stable to strong acidic conditions.

Materials:

- Protected peptide
- 33% Hydrogen bromide (HBr) in acetic acid
- Anhydrous diethyl ether

Procedure:

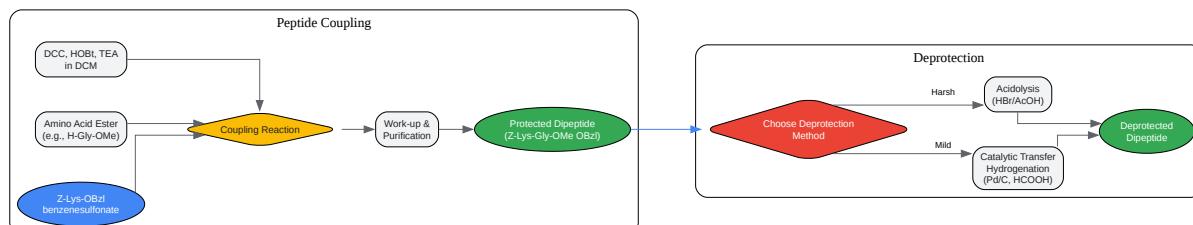
- Dissolve the protected peptide in a minimal amount of glacial acetic acid.
- Add a solution of 33% HBr in acetic acid.
- Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, precipitate the deprotected peptide hydrobromide salt by adding cold, anhydrous diethyl ether.
- Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Quantitative Data (Representative):

Parameter	Value
Reaction Time	1-2 hours
Temperature	Room Temperature
Typical Yield	70-90%

Visualizations

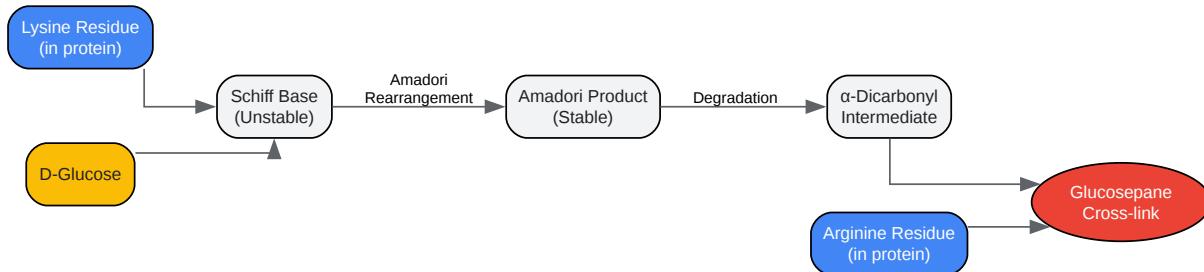
Experimental Workflow



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Caption: General experimental workflow for dipeptide synthesis and deprotection.

Glucosepane Formation Pathway



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Caption: Simplified pathway of glucosepane formation from lysine and arginine residues.[6]

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